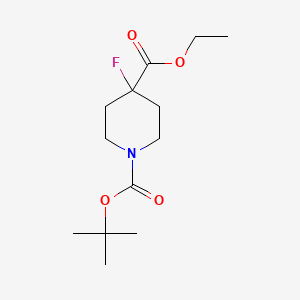

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

説明

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS 416852-82-9) is a fluorinated piperidine derivative with a molecular formula of C₁₃H₂₂FNO₄ and a molecular weight of 275.32 g/mol. It features a piperidine ring substituted with a fluorine atom at the 4-position, an ethyl carboxylate group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen (). This compound is a critical intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological disorders, cancer, and infectious diseases. Its Boc group enhances stability during synthetic reactions, while the fluorine atom modulates electronic and steric properties, influencing bioavailability and metabolic resistance.

Key physical properties include:

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBIQGVRIOLJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612183 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-82-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Synthesis via Intermediate Formation

An alternative synthetic route involves multi-step transformations starting from 4-oxopiperidine derivatives:

Reductive Amination: For example, the synthesis of related compounds such as 1-Boc-4-(4-fluorophenylamino)-piperidine involves reductive amination of t-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline using sodium cyanoborohydride in dichloromethane with acetic acid at 0–20 °C for 15 hours, yielding the Boc-protected amine with fluorine substitution on the aromatic ring.

Fluorination of Piperidine Ring: In the case of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a similar approach would involve fluorination at the 4-position of the piperidine ring rather than on an aromatic substituent.

Data Table: Stock Solution Preparation for this compound

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.6321 | 18.1607 | 36.3214 |

| 5 mM Solution Volume (mL) | 0.7264 | 3.6321 | 7.2643 |

| 10 mM Solution Volume (mL) | 0.3632 | 1.8161 | 3.6321 |

Note: Volumes calculated based on molecular weight 275.32 g/mol and desired molarity.

Summary of Key Research Findings

The Boc protecting group and ethyl ester are compatible with fluorination conditions, allowing selective introduction of fluorine at the 4-position of the piperidine ring.

Reductive amination and fluorination strategies are commonly employed in related piperidine derivatives, suggesting similar approaches for this compound.

Purification typically involves extraction, washing, drying, and crystallization or chromatography to obtain high-purity product.

The compound is stable in DMSO and can be formulated for in vivo studies with appropriate co-solvents.

Comparative Notes on Related Compounds

化学反応の分析

Types of Reactions

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent such as dichloromethane.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Hydrolysis: 4-fluoropiperidine-4-carboxylic acid.

Deprotection: 4-fluoro-1-piperidinecarboxylic acid.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Reagent in Drug Synthesis:

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. The fluorine atom in its structure can enhance the biological activity of derived compounds, leading to improved pharmacokinetic properties. For instance, it has been utilized in synthesizing sodium channel blockers, which are studied for their potential therapeutic effects on neurological disorders.

Case Study: Sodium Channel Blockers

Research has demonstrated that derivatives synthesized from this compound exhibit significant sodium channel blocking activity. These compounds are being investigated for their potential applications in treating conditions such as epilepsy and cardiac arrhythmias.

Organic Synthesis

Intermediate for Complex Molecules:

The compound is frequently employed as an intermediate in organic synthesis, facilitating the formation of more complex structures. Its reactivity with various nucleophiles and electrophiles allows for diverse synthetic pathways, making it a valuable tool for chemists .

Synthetic Methods:

Several synthetic routes have been developed for producing this compound, including:

- N-Boc Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl group to stabilize the molecule during reactions.

- Fluorination: The introduction of fluorine is typically achieved through electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity .

Biochemical Research

Reagent in Biochemical Studies:

this compound is also utilized as a reagent in biochemical research. Its incorporation into larger molecules can lead to enhanced biological activity, making it useful in studying receptor interactions and enzyme kinetics .

Potential Applications:

Preliminary studies suggest that compounds derived from this compound may interact with central nervous system targets, influencing neurotransmitter pathways. This opens avenues for further research into its therapeutic implications .

Material Science

Fluorinated Polymers:

The compound's fluorinated nature makes it suitable for applications in material science, particularly in creating high-performance polymers. Fluorinated monomers can lead to materials with unique properties such as high thermal stability and chemical resistance .

作用機序

The mechanism of action of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function. The Boc protecting group provides stability and facilitates selective reactions during synthesis.

類似化合物との比較

Ethyl N-Boc-piperidine-4-carboxylate

- Key Difference : Lacks the fluorine atom at the 4-position of the piperidine ring.

- Used in similar pharmaceutical applications but may require additional derivatization to achieve target bioactivity.

- Physical Properties :

- Similar Boc-protected structure but distinct reactivity due to reduced halogen effects.

Ethyl 1-Benzyl-4-fluoropiperidine-4-carboxylate

Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate

- Key Difference : Incorporates a 2-fluorophenyl substituent instead of a single fluorine atom.

- Impact :

- Applications : Preferred in kinase inhibitor development due to planar aromatic interactions.

N-Carbethoxy-4-piperidone (Ethyl 4-oxo-1-piperidinecarboxylate)

- Key Difference : Features a ketone group at the 4-position instead of fluorine.

- Impact :

Structural and Functional Group Analysis

| Compound | Key Functional Groups | Bioactivity Influence |

|---|---|---|

| Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | Boc, Fluorine, Ethyl ester | Enhanced metabolic stability, steric protection |

| Ethyl N-Boc-piperidine-4-carboxylate | Boc, Ethyl ester | Reduced halogen effects, simpler derivatization |

| Ethyl 1-Benzyl-4-fluoropiperidine-4-carboxylate | Benzyl, Fluorine, Ethyl ester | Increased reactivity, limited protection |

| N-Carbethoxy-4-piperidone | Ketone, Ethyl ester | Conjugation versatility, oxidation sensitivity |

生物活性

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C13H22FNO4

- Molecular Weight : 275.32 g/mol

- Key Functional Groups :

- N-Boc (tert-butoxycarbonyl) group

- 4-fluoropiperidine ring

- Carboxylate group

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorine substitution is known to modulate the basicity of the nitrogen atom in the piperidine ring, influencing its binding affinity to target proteins .

The compound may act as a prodrug, releasing active metabolites that can inhibit enzymes or bind to receptors involved in various biological pathways. For instance, it has been studied for its potential as a sodium channel blocker, which could have implications in treating neurological disorders.

1. Neurological Disorders

This compound has shown promise in studies related to neurological diseases. Its structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter pathways. Research indicates that compounds with similar piperidine structures can exhibit activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

2. Cancer Therapy

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For example, derivatives of piperidines have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving NF-κB signaling pathways . The compound's ability to modulate these pathways may enhance its therapeutic efficacy against various cancers.

3. Prokinetic Activity

Research on piperidine derivatives has also highlighted their role in modulating gut motility through prokineticin receptors. This compound may influence gastrointestinal function by acting as an antagonist or modulator of these receptors, which are implicated in conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Liu et al. (2021) | Demonstrated that piperidine derivatives can inhibit AChE and BuChE, showing potential for Alzheimer's treatment. |

| Krasavin et al. (2023) | Reported on the anticancer properties of piperidine derivatives, including apoptosis induction in hypopharyngeal tumor cells. |

| Malawska & Gobec (2023) | Explored multi-targeted approaches for Alzheimer's treatment using piperidine-based compounds with antioxidant properties. |

These studies underscore the versatility of this compound in various therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves fluorination of N-Boc-4-hydroxypiperidine-4-carboxylate derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The reaction typically proceeds under anhydrous conditions (e.g., dry dichloromethane) at low temperatures (−20°C to 0°C) to minimize side reactions. Post-fluorination, Boc-protection is maintained via pH control (neutral to mild basic conditions) to prevent deprotection. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Critical parameters include stoichiometric control of the fluorinating agent and exclusion of moisture .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : NMR (δ ~ -180 ppm for C-F) and NMR (characteristic Boc tert-butyl singlet at δ 1.4 ppm).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z consistent with the molecular formula (e.g., , calculated 290.15).

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software (SHELXL refinement) resolves bond angles and puckering parameters of the piperidine ring .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (to prevent skin/eye contact; see GHS Category 2B irritation classification) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Collect organic waste separately and treat via licensed disposal services to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How do conformational dynamics of the piperidine ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The chair-to-twist-boat transition of the piperidine ring alters steric accessibility of the fluorinated carbon. Cremer-Pople puckering parameters (, ) derived from X-ray data (e.g., using methods in ) quantify ring distortion. For example, a higher value (planar ring) reduces steric hindrance, favoring nucleophilic attack at C4. Computational modeling (DFT at B3LYP/6-31G* level) can predict activation energies for ring-flipping transitions, guiding solvent selection (e.g., polar aprotic solvents stabilize chair conformers) .

Q. What analytical strategies resolve discrepancies in 13C^{13}\text{C}13C NMR data for this compound across literature reports?

- Methodological Answer : Variations in chemical shifts (e.g., C4-F resonance) often arise from solvent polarity or pH-induced Boc deprotection. To standardize

- Control Experiments : Acquire spectra in deuterated DMSO (neutral pH) and CDCl (acidic conditions) to assess Boc stability.

- Dynamic NMR : Monitor temperature-dependent splitting to identify conformational exchange broadening.

- Cross-Validation : Compare with solid-state CP/MAS NMR to rule out solvent effects .

Q. How can researchers optimize catalytic asymmetric synthesis of this compound for enantioselective applications?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) can induce asymmetry during fluorination. Key steps:

- Chiral Pool Strategy : Use enantiopure Boc-protected piperidine precursors.

- Kinetic Resolution : Employ lipase-catalyzed ester hydrolysis (e.g., CAL-B in tert-butyl methyl ether) to separate enantiomers.

- Enantiomeric Excess (ee) Analysis : Chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) quantifies ee >95% .

Critical Analysis of Contradictions

- vs. 8 : While classifies similar compounds as "acute toxicity (oral)," lacks explicit toxicity data. Researchers should default to stricter PPE protocols (e.g., respirators for aerosols) until compound-specific studies are available.

- vs. 11 : Cremer-Pople parameters provide a robust framework for ring analysis, but synthetic procedures in assume planar ring intermediates. Conformational adjustments during fluorination must be empirically validated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。